2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Overview
Description
The compound “2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile” is a type of β-enaminonitrile derivative . It has been synthesized for studies related to its potential pharmacological properties .
Synthesis Analysis
This compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol (1), 2,3-dichlorobenzaldehyde (2), and malononitrile (3) in an ethanolic piperidine solution under microwave irradiation .Molecular Structure Analysis
The synthesized compound was characterized by spectral data and X-ray diffraction . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
The synthesis of this compound involves a reaction with 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile . The specific reaction conditions and mechanisms would depend on the exact experimental setup.Scientific Research Applications
Antitumor Activity
A study highlighted the anti-breast cancer activity of derivatives related to the 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile structure. These compounds were tested for cytotoxicity and showed promising results in in vivo anti-mammary epithelial proliferation activity in mice. The derivatives demonstrated significant reduction in mammary cells, indicating potential as anticancer agents (Dong et al., 2012).
Green Synthesis and Pharmacological Evaluation
The compound's structure facilitated a green, one-pot, step-wise, and three-component synthesis with water as a solvent, showcasing its eco-friendly nature. The synthesized compounds exhibited significant anti-inflammatory and analgesic activities, suggesting potential for therapeutic applications (Reddy et al., 2021).
Antioxidant Activity
Another derivative of 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile showed notable antioxidant activities in the brain regions of mice. This compound, known as 5TIO1, demonstrated the ability to decrease lipid peroxidation and nitrite content in the brain, suggesting its potential in protecting the brain against neuronal damage related to neuropathologies (Fortes et al., 2013).
Synthetic Protocols and Pharmacological Importance
6H-Benzo[c]chromen-6-ones, related to the 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile structure, are core structures of secondary metabolites with considerable pharmacological importance. The need for synthetic procedures for these compounds due to limited natural quantities was reviewed, highlighting their significance in various pharmacological applications (Mazimba, 2016).
properties
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O/c21-12-6-8-14(17(22)9-12)18-15-7-5-11-3-1-2-4-13(11)19(15)25-20(24)16(18)10-23/h1-9,18H,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRNWQBTQDQYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=C(C=C(C=C4)Cl)Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377656 | |
Record name | 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
CAS RN |
346436-68-8 | |
Record name | 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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